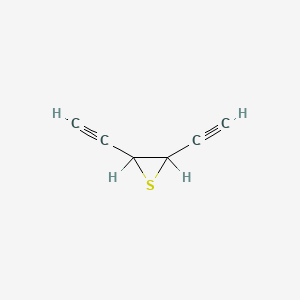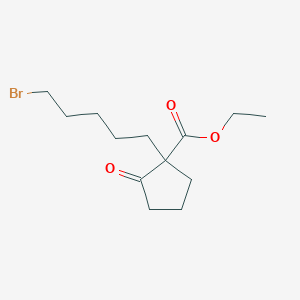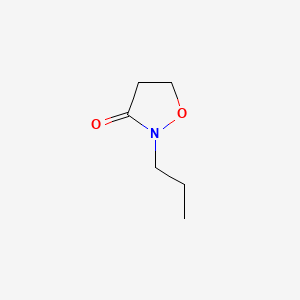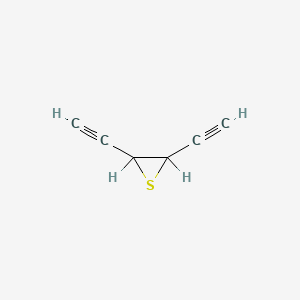![molecular formula C24H30O3 B14661312 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate CAS No. 51572-60-2](/img/structure/B14661312.png)
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a pentyloxy-substituted phenyl group through a prop-2-enoate linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate typically involves the esterification of 4-butylphenol with 3-[4-(pentyloxy)phenyl]prop-2-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are typically employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate depends on its interaction with molecular targets. In biochemical systems, the ester group can be hydrolyzed by esterases to release the corresponding alcohol and acid. The phenyl rings may interact with aromatic receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Butylphenyl 3-[4-(methoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(ethoxy)phenyl]prop-2-enoate
- 4-Butylphenyl 3-[4-(propoxy)phenyl]prop-2-enoate
Uniqueness
4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate is unique due to the presence of the pentyloxy group, which imparts specific physicochemical properties such as solubility, reactivity, and interaction with biological targets. The length and structure of the alkoxy group can significantly influence the compound’s behavior in various applications, making it distinct from its analogs with shorter or different alkoxy groups.
Eigenschaften
CAS-Nummer |
51572-60-2 |
|---|---|
Molekularformel |
C24H30O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(4-butylphenyl) 3-(4-pentoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H30O3/c1-3-5-7-19-26-22-14-9-21(10-15-22)13-18-24(25)27-23-16-11-20(12-17-23)8-6-4-2/h9-18H,3-8,19H2,1-2H3 |
InChI-Schlüssel |
YAXHKAIMVGUEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


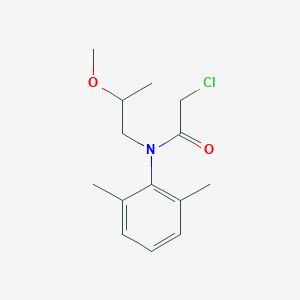

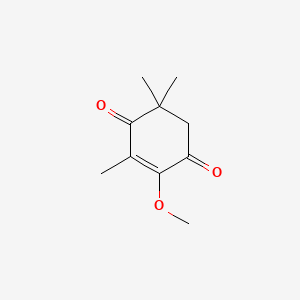
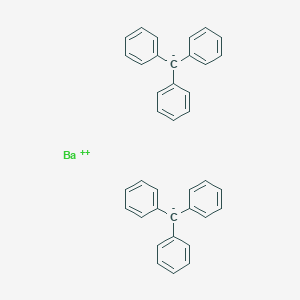


![Urea, [(4-hydroxyphenyl)methyl]-](/img/structure/B14661273.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
